molecular formula C14H15ClN2O3 B12179391 7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12179391
M. Wt: 294.73 g/mol
InChI Key: OOMXTGVYCDAVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloro group at the 7th position, a methoxypropyl group at the nitrogen atom, and a carboxamide group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then reacted with 3-methoxypropylamine under appropriate conditions to form the desired carboxamide. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxyquinoline derivatives.

    Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • 7-chloro-N-(3-methoxypropyl)-4-quinazolinamine
  • 7-chloro-N-(3-methoxypropyl)-1,3-benzodioxole-5-carboxamide

Uniqueness

7-chloro-N-(3-methoxypropyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypropyl group and the chloro substituent at the 7th position enhances its potential as a versatile intermediate for the synthesis of various bioactive compounds.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

7-chloro-N-(3-methoxypropyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H15ClN2O3/c1-20-6-2-5-16-14(19)11-8-17-12-7-9(15)3-4-10(12)13(11)18/h3-4,7-8H,2,5-6H2,1H3,(H,16,19)(H,17,18)

InChI Key

OOMXTGVYCDAVAB-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.